3-Amino-N,N-diethyl-4-nitrobenzamide
Overview
Description
3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound that belongs to the class of nitrobenzamides. It is a yellow crystalline powder that is soluble in organic solvents. This compound has gained significant attention in scientific research due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of concentrated nitric acid and sulfuric acid for the nitration step, followed by reduction and amination steps .
Industrial Production Methods
Industrial production methods for 3-Amino-N,N-diethyl-4-nitrobenzamide may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-N,N-diethyl-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as halides or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-Amino-N,N-diethyl-4-nitrobenzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-N,N-diethyl-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-4-nitrobenzamide
- N,N-Dimethyl-4-nitrobenzamide
- 3-Aminobenzamide
- N,N-Diethylbenzamide
Uniqueness
3-Amino-N,N-diethyl-4-nitrobenzamide is unique due to the presence of both an amino group and a nitro group on the benzamide structureCompared to similar compounds, it offers a broader range of functionalization possibilities and biological activities .
Biological Activity
3-Amino-N,N-diethyl-4-nitrobenzamide is a chemical compound with significant biological activity, primarily studied for its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C11H15N3O2
Molecular Weight: 223.26 g/mol
CAS Number: 111-24-0
The compound features an amino group, two ethyl groups attached to the nitrogen, and a nitro group on the benzene ring, contributing to its unique biological properties.
This compound exhibits various biological activities through different mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to alterations in cellular processes.
- Receptor Interaction: It interacts with various receptors in the body, potentially modulating signaling pathways that affect pain perception and inflammation.
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in treating infections.
Pharmacological Effects
Research indicates several pharmacological effects of this compound:
- Analgesic Effects: Studies have demonstrated that this compound can reduce pain responses in animal models, suggesting its potential as a pain management agent.
- Anti-inflammatory Properties: The compound has shown promise in reducing inflammation markers in vitro and in vivo, indicating potential applications in treating inflammatory diseases.
- Cytotoxicity Against Cancer Cells: Preliminary findings suggest that this compound may induce apoptosis in certain cancer cell lines, warranting further exploration as an anticancer agent.
Case Studies and Research Findings
- Analgesic Activity Study : A study conducted on mice evaluated the analgesic effects of this compound using the tail-flick test. Results indicated a significant reduction in pain response compared to control groups, highlighting its potential as an analgesic agent .
- Anti-inflammatory Research : In vitro studies demonstrated that the compound effectively decreased pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which it may exert anti-inflammatory effects .
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of this compound on various cancer cell lines, including breast and colon cancer cells. The results showed a dose-dependent increase in cell death rates, indicating potential for further development as an anticancer drug .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Analgesic, Anti-inflammatory | Promising results in pain management |
N,N-Diethyl-m-toluamide | Mild analgesic | Less potent compared to 3-amino derivative |
4-Nitroaniline | Cytotoxicity against cancer cells | Similar structure but different activity |
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-13(4-2)11(15)8-5-6-10(14(16)17)9(12)7-8/h5-7H,3-4,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFYPZERIQCFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1)[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70623321 | |
Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474020-77-4 | |
Record name | 3-Amino-N,N-diethyl-4-nitrobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70623321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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